molecular formula C16H10BrCl2N3O3 B2748653 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 905678-56-0

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2748653
M. Wt: 443.08
InChI Key: XZIHCOKQSZQZBK-UHFFFAOYSA-N
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Description

This compound contains several functional groups including an oxadiazole ring, a bromophenyl group, and a dichlorophenoxy group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heteroatoms. The oxadiazole ring, in particular, is a heterocyclic ring that can participate in a variety of chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the oxadiazole ring .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • A series of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives have been designed, synthesized, and evaluated for their antibacterial and anti-enzymatic potential, supported by % hemolytic activity studies. These compounds were found to inhibit gram-negative bacterial strains effectively, indicating their potential as antibacterial agents (Nafeesa, K., et al., 2017).

  • Another study focused on the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing that these compounds possess variable antimicrobial activity against selected microbial species, with some showing significant potency compared to reference standards. This underscores their potential utility in developing new antimicrobial agents (Gul, S., et al., 2017).

Anticonvulsant and Enzyme Inhibition Activities

  • Research into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide showed significant anticonvulsant activity, highlighting the versatility of oxadiazole derivatives in pharmacological applications. This suggests the potential for these compounds in anticonvulsant drug development (Nath, R., et al., 2021).

  • Compounds containing the 1,3,4-oxadiazole moiety have also been studied for their enzyme inhibition properties, specifically against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential in treating conditions associated with enzyme dysregulation (Rehman, A., et al., 2013).

Antimicrobial and Hemolytic Activity

  • Further investigations into 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives revealed enhanced antimicrobial properties. These findings suggest the importance of structural modifications in oxadiazole derivatives to increase their efficacy as antimicrobial agents (Parikh, K., & Joshi, D., 2014).

Future Directions

Future research on this compound could involve exploring its potential biological activities, investigating its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3O3/c17-10-3-1-9(2-4-10)15-21-22-16(25-15)20-14(23)8-24-13-6-5-11(18)7-12(13)19/h1-7H,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIHCOKQSZQZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

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